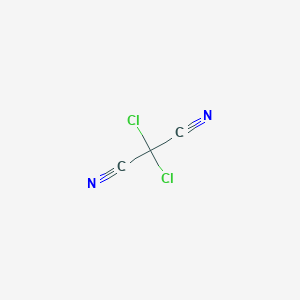

Dichloromalononitrile

Overview

Description

Synthesis Analysis

The synthesis of dichloromalononitrile-related compounds involves multiple steps, including dehydration, imidization, ammonolysis, and further dehydration processes. For example, 4,5-dichlorophthalonitrile can be synthesized from 4,5-dichlorophthalic acid using acetic anhydride for dehydration, formamide for imidization, ammonia solution for ammonolysis, and phosphorus oxychloride for further dehydration, simplifying operations and improving yields (Wang Shu-zhao, 2008).

Molecular Structure Analysis

The molecular structure of related dichloro compounds, such as dichloromalonamide, showcases monoclinic crystals with nearly planar amide groups and specific bond distances, highlighting the precision in the molecular arrangement and interactions within the crystal structure (J. Lerbscher, K. V. Rao, J. Trotter, 1971).

Chemical Reactions and Properties

Dichloromalononitrile and its derivatives undergo various chemical reactions, forming complex structures. For instance, reactions involving trans-dichlorobis(benzonitrile) platinum(II) with acetylacetonate and benzoylacetonate carbanions lead to the formation of N-acetyl β-ketoamine chelates, demonstrating nucleophilic reactions and acetyl group migrations (T. Uchiyama et al., 1981).

Physical Properties Analysis

The physical properties of dichloromalononitrile derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various conditions. The crystal structure analysis of dichloromalonamide provides insights into its stable configuration and intermolecular interactions, which are essential for predicting the compound's physical behavior (J. Lerbscher, K. V. Rao, J. Trotter, 1971).

Chemical Properties Analysis

The chemical properties of dichloromalononitrile and related compounds, including reactivity with other chemical entities, formation of complexes, and involvement in catalytic activities, are illustrated through various syntheses and reactions. The synthesis and structural characterization of Co(II) and Fe(II) phthalocyanines, derived from dichlorophenoxy)ethoxy]phthalonitrile, demonstrate their potential in catalytic activities, emphasizing the versatility of dichloromalononitrile derivatives in chemical reactions (E. Saka, Serap Uzun, Y. Caglar, 2016).

Scientific Research Applications

Degradation of Benzonitrile Herbicides :

- Dichloromalononitrile is structurally related to benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil. Research focuses on the microbial degradation of these herbicides, addressing their environmental fate and the persistence of certain metabolites, like 2,6-dichlorobenzamide, in groundwater. This study is significant for understanding the environmental impact and management of herbicide pollution (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Chemical Synthesis and Catalysis :

- Dichloromalononitrile is used in atom-transfer radical addition (ATRA) reactions with olefins followed by dechlorination to produce functionalized cyclopropanes. Research in this area explores the efficiency and potential of using compounds like dichloromalononitrile in chemical synthesis, with a focus on creating new chemical structures and molecules (Fernandez‐Zumel, Buron, & Severin, 2011).

Toxicology and Cytotoxic Effects :

- The toxic and cytotoxic effects of benzonitrile herbicides, including those structurally related to dichloromalononitrile, are studied to understand their impact on human health. This research is critical for assessing safety and regulatory standards for the use of such chemicals in agriculture and other industries. It involves studying the effects on human cell lines and determining the implications of exposure to these compounds (Lovecká et al., 2015).

Environmental Degradation and Pollution Control :

- Studies also focus on the degradation mechanisms of various chlorinated compounds, including those related to dichloromalononitrile, to understand how to effectively reduce pollution and environmental impact. This research is crucial for developing advanced reduction processes and remediation techniques to manage and mitigate the contamination caused by such chemicals (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014).

Safety and Hazards

Dichloromalononitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection . It should be used only in well-ventilated areas or outdoors . In case of exposure, immediate medical attention is advised .

properties

IUPAC Name |

2,2-dichloropropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2N2/c4-3(5,1-6)2-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWGPYPDPWOJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C#N)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073396 | |

| Record name | Propanedinitrile, dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloromalononitrile | |

CAS RN |

13063-43-9 | |

| Record name | 2,2-Dichloropropanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13063-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROMALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWI9UI6QBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

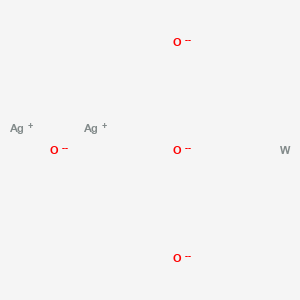

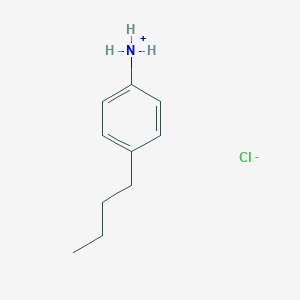

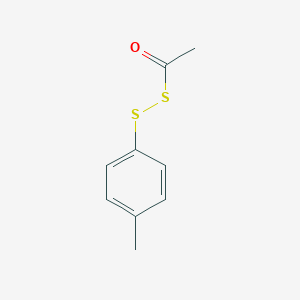

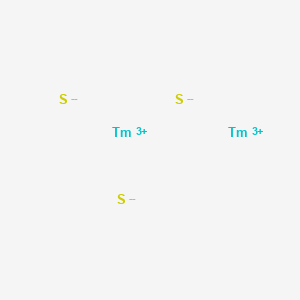

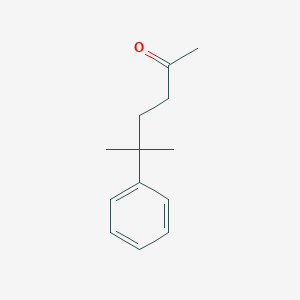

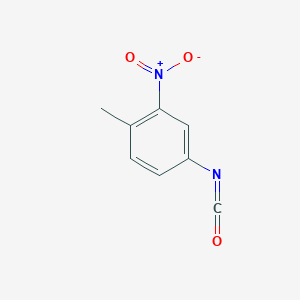

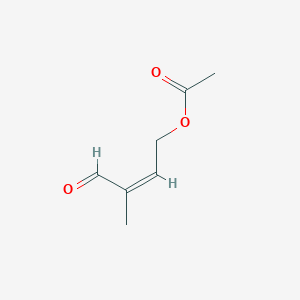

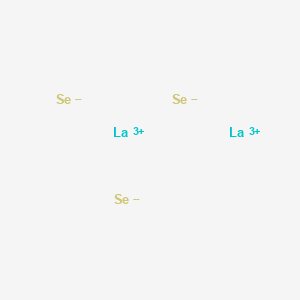

Feasible Synthetic Routes

Q & A

Q1: What are the different synthesis methods for Dichloromalononitrile, and how efficient are they?

A1: One method for synthesizing Dichloromalononitrile is through the electrochemical chlorination of Malononitrile. This method, as described in one study, utilizes an aqueous solution of sodium chloride and boasts a yield of approximately 90%. [] This suggests a highly efficient synthetic route for producing Dichloromalononitrile.

Q2: How does Dichloromalononitrile behave in reactions involving atom-transfer radical addition (ATRA) and what role do catalysts play?

A2: Dichloromalononitrile participates in ATRA reactions with olefins, ultimately leading to the formation of functionalized cyclopropanes. [] This reaction proceeds with the assistance of a catalyst, specifically the RuIII complex [Cp*RuCl2(PPh3)], and requires a reducing agent, such as commercial manganese powder. Interestingly, while the less activated substrate, ethyl dichloroacetate, demonstrates high turnover numbers in ATRA reactions under similar conditions, it doesn't undergo cyclopropanation. This highlights the importance of substrate activation and catalyst selection in these reactions.

Q3: Are there any electrochemical studies on Dichloromalononitrile and what do they reveal about its chemical behavior?

A3: Yes, polarographic and potentiostatic reduction studies have been conducted on Dichloromalononitrile. [] While the specific details of the study are not provided in the abstract, the mention of a "carbene intermediate" suggests a complex reduction mechanism. This type of study provides valuable insights into the electron transfer processes and potential intermediates involved in reactions of Dichloromalononitrile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.